Bienvenue dans la boutique en ligne BenchChem!

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine

Defluorination Process Chemistry Protecting Group Strategy

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine (CAS 201855-71-2) is a chiral, non-racemic piperidine derivative bearing a trans-(3S,4R) configuration, a benzyl-protected piperidine nitrogen, and a methylsulfonate (mesylate) ester at the 3-hydroxymethyl position. It is recognized primarily as a strategic late-stage intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine, where its activated mesylate group enables the pivotal nucleophilic aromatic substitution that installs the sesamol-derived aryl ether pharmacophore.

Molecular Formula C20H24FNO3S
Molecular Weight 377.5 g/mol
CAS No. 201855-71-2
Cat. No. B023333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine
CAS201855-71-2
Synonyms(3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-methanesulfonate-3-piperidinemethanol; 
Molecular FormulaC20H24FNO3S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
InChIInChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1
InChIKeyADWQMOLEYNRWBF-ICSRJNTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine (CAS 201855-71-2): Procurement-Relevant Identity and Role


trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine (CAS 201855-71-2) is a chiral, non-racemic piperidine derivative bearing a trans-(3S,4R) configuration, a benzyl-protected piperidine nitrogen, and a methylsulfonate (mesylate) ester at the 3-hydroxymethyl position . It is recognized primarily as a strategic late-stage intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine, where its activated mesylate group enables the pivotal nucleophilic aromatic substitution that installs the sesamol-derived aryl ether pharmacophore . The compound is supplied as a colorless thick oil with molecular formula C20H24FNO3S and a molecular weight of 377.47 g/mol .

Why In-Class Piperidine Intermediates Cannot Be Interchanged with trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine


Generic substitution within the paroxetine intermediate family is precluded by the convergent stereochemical and functional-group requirements of the final API. The (3S,4R) trans configuration is an absolute prerequisite for serotonin transporter (SERT) inhibition; the cis diastereomer or (3R,4S) enantiomer yields pharmacologically inactive paroxetine [1]. Simultaneously, the N-benzyl group serves a dual purpose: it acts as a robust protecting group during synthesis and can be cleaved under mild hydrogenolysis conditions to unmask the secondary amine, a flexibility absent in N-methyl analogs that are permanently blocked [2]. The methylsulfonate ester is the optimal leaving group for the key SNAr coupling; alternative halides or sulfonates introduce competing elimination pathways, lower coupling yields, or require harsher conditions that degrade the sensitive 4-fluorophenyl ring [3]. These interdependent features make direct replacement with a close analog—such as the free alcohol, N-methyl congener, or cis isomer—synthetically invalid.

Quantitative Evidence Differentiating trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine from Its Closest Analogs


N-Benzyl Protection Prevents Defluorination During Metal-Hydride Reduction Relative to N-Alkyl Analogs

During lithium aluminum hydride reduction of the precursor amide/ester, the N-benzyl protected intermediate experiences substantially lower defluorination of the 4-fluorophenyl ring compared to N-ethyl or N-methyl analogs. In the absence of the benzyl group, defluorination levels reach 'unacceptable levels' that necessitate costly chromatographic separation of the desfluoro impurity from the final active pharmaceutical ingredient (API) [1]. The benzyl group thus provides a critical process advantage by maintaining the integrity of the fluorine substituent essential for paroxetine's pharmacokinetic profile.

Defluorination Process Chemistry Protecting Group Strategy

Methylsulfonate (Mesylate) Leaving Group Provides Superior SNAr Coupling Efficiency Versus the Free Alcohol

The 3-hydroxymethyl group of the precursor alcohol is a poor leaving group and cannot directly participate in the SNAr reaction with sesamol to form the paroxetine ether linkage. Conversion to the methylsulfonate ester activates the carbon center for nucleophilic displacement. While direct comparative kinetic data for this specific substrate are not publicly disclosed, the general leaving-group ability of mesylate (pKa of methanesulfonic acid ≈ −1.9) far exceeds that of hydroxide (pKa of H2O ≈ 15.7), translating to a predicted rate enhancement of >10^10 under identical conditions [1]. In practice, the mesylate enables coupling yields of 80–90% in the subsequent paroxetine-forming step, whereas the free alcohol yields <5% under the same conditions [2].

Nucleophilic Substitution Leaving Group Reactivity Synthetic Efficiency

Trans-(3S,4R) Configuration Is Stereospecifically Required for Paroxetine Potency; Cis Isomer Yields Inactive Product

Paroxetine's SERT inhibition resides exclusively in the (-)-trans-(3S,4R) enantiomer. The cis diastereomer and the (+)-trans-(3R,4S) enantiomer exhibit IC50 values >10 µM at the human serotonin transporter, compared to an IC50 of 1.1 nM for the correct (3S,4R) isomer [1]. Therefore, any intermediate carrying the incorrect relative or absolute stereochemistry yields an API that is >9,000‑fold less potent and pharmacologically ineffective. The trans configuration of the title compound is thus a non-negotiable procurement specification.

Stereochemistry Enantiomeric Purity Pharmacological Activity

N-Benzyl Group Enables Mild Debenzylation to Secondary Amine, Unlocking Divergent Synthesis Relative to N-Methyl Paroxol

The N-benzyl group of the title compound can be quantitatively removed by catalytic hydrogenolysis (H2, Pd/C, 1–3 atm, 25–40 °C, 2–4 h) to generate the free secondary amine, which can then be alkylated, acylated, or converted to various paroxetine salt forms (e.g., hydrochloride, mesylate) [1]. In contrast, the N-methyl group of paroxol (CAS 105812-81-5) is not removable under any conditions compatible with the rest of the molecule, permanently restricting downstream chemistry to the N-methyl paroxetine series. This gives the N-benzyl intermediate a distinct advantage in routes targeting multiple paroxetine-related compounds or non-methylated derivatives.

Protecting Group Orthogonality Divergent Synthesis API Flexibility

High-Value Application Scenarios for trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine Based on Proven Differentiation


Scalable, Impurity-Controlled Manufacture of Paroxetine Hydrochloride API

The title compound is the preferred intermediate for manufacturers who must deliver paroxetine hydrochloride with total impurity levels below 0.10% (ICH Q3A). The N‑benzyl group intrinsically suppresses reductive defluorination [1], while the pre‑formed mesylate ensures >80% coupling yield [2], together minimizing the two most problematic impurity families (desfluoro analogs and unreacted sesamol). This translates to fewer purification steps and higher overall process yield (typically 65–75% over three steps from the title compound to paroxetine HCl) compared to alternative routes that start from the alcohol or N‑alkyl intermediates.

Divergent Synthesis of Paroxetine Salt Forms and Analogs

Research groups and CDMOs developing multiple paroxetine-derived compounds—such as paroxetine mesylate, paroxetine hydrochloride anhydrate, or tritium-labeled paroxetine—benefit from the N‑benzyl mesylate's orthogonal protecting group strategy. The benzyl group is cleaved quantitatively under mild hydrogenolysis [3], releasing the secondary amine that can be differentially salted or alkylated. This divergent capability is unattainable with N‑methyl paroxol, which is committed to N‑methyl paroxetine as the sole product.

Stereochemically Guaranteed Paroxetine Synthesis Without Chiral Resolution

For procurement specifications requiring enantiomeric excess (ee) ≥99.5%, the trans‑(3S,4R) mesylate intermediate provides a direct path to the single active enantiomer of paroxetine. Because the stereochemical information is set in the intermediate and preserved through the coupling and deprotection steps, users avoid the 50% theoretical yield loss and additional cost of classical resolution with chiral acids (e.g., (−)-di‑p‑toluoyltartaric acid). This direct stereochemical fidelity is documented in the original paroxetine patents [4] and is critical for cost-sensitive generic API manufacturing.

Reference Standard and Impurity Profiling for Pharmacopeial Compliance

The title compound serves as a qualified reference marker in HPLC methods for paroxetine intermediate monitoring. Its distinct retention time, UV absorbance at 265 nm, and mass spectrum (m/z 377.15 [M+H]+) allow it to be used as a system suitability standard or as a spiking compound to validate the absence of carryover mesylate intermediates in final API. This application is directly supported by the Santa Cruz Biotechnology technical datasheet, which specifies the compound for 'research use as an analytical standard' .

Quote Request

Request a Quote for trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.